Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3S)-rel-
Overview
Description
“Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3S)-rel-” is a complex organic compound. It is a derivative of cyclohexane, which is a six-membered ring structure. The compound has a carboxylic acid group, a methyl ester group, and a 3-methyl group attached to the cyclohexane ring .
Molecular Structure Analysis
The molecular structure of this compound is determined by the arrangement of its atoms and the conformation of the cyclohexane ring. The cyclohexane ring can adopt various conformations, including chair, boat, and twist-boat conformations. In the most stable chair conformation, substituents prefer equatorial rather than axial positions to minimize steric strain .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar carboxylic acid and ester groups could influence its solubility in different solvents. Its boiling and melting points would depend on the strength of the intermolecular forces in the compound .Scientific Research Applications
Chemical Transformations
The methyl ester of cyclohexanecarboxylic acid undergoes various transformations when exposed to specific catalysts. In the presence of a Co-kieselguhr catalyst, it results in the formation of substances like coke, benzene, toluene, cyclohexene, and cyclohexane, as well as gases like CO2, CO, CH4, and H2 (Éidus, Lebedev, & Korytina, 1971).
Mass Spectral Study
A mass spectral study of the isomeric mixed methyl ethyl esters of cyclohexane trans-1,3-dicarboxylic acid, substituted with a methyl group, reveals a stepwise mechanism for alcohol elimination under electron impact ionization. This research contributes to understanding the molecular behavior under specific conditions (Etinger, Idina, & Mandelbaum, 1994).
Reactions with Zinc and Arylglyoxals
Methyl esters of cyclohexanecarboxylic acid react with zinc and arylglyoxals, forming complex compounds. This study showcases the potential of these reactions in synthesizing specific chemical structures, which can be significant in various chemical synthesis applications (Shchepin, Kirillov, & Nedugov, 2003).
Identification in New Generation Plasticizers
The cyclohexanecarboxylic acid ester has been identified as a component in new-generation plasticizers, used for enhancing polymer flexibility and reducing toxic effects. This identification has implications for environmental health and safety, particularly concerning plasticizer release (Dziwiński, Poźniak, & Lach, 2017).
Synthesis of Natural Product Intermediates
The compound is used in the synthesis of natural product intermediates, such as different esters and aldehydes. This is significant for the development of new pharmaceuticals and organic compounds (TakedaAkira & TsuboiSadao, 1977).
Mechanism of Action
The mechanism of action of this compound would depend on its application. For example, if it’s used as a reactant in a chemical reaction, its mechanism of action would involve the breaking and forming of chemical bonds during the reaction. Unfortunately, specific mechanisms of action for this compound were not found in the literature .
Safety and Hazards
As with any chemical compound, handling “Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3S)-rel-” requires appropriate safety measures. It’s important to use personal protective equipment and follow safe laboratory practices. Specific safety and hazard information for this compound was not found in the literature .
Future Directions
Properties
IUPAC Name |
methyl (1R,3S)-3-methylcyclohexane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7-4-3-5-8(6-7)9(10)11-2/h7-8H,3-6H2,1-2H3/t7-,8+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZWUAFNPBYDLB-JGVFFNPUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@H](C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074649 | |
Record name | Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7605-52-9 | |
Record name | rel-Methyl (1R,3S)-3-methylcyclohexanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7605-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3S)-rel- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007605529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3S)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-cyclohexanecarboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.975 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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